molecular formula C20H12O7 B12925505 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid

Cat. No.: B12925505
M. Wt: 364.3 g/mol
InChI Key: JLYWQGJZHMRTLC-UHFFFAOYSA-N
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Description

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable tetracene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 5 and 12 positions using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxylation: Methoxy groups are introduced at the 7 position using methanol in the presence of an acid catalyst.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 2 position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted tetracene derivatives.

Scientific Research Applications

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: A well-known anticancer drug with a similar tetracene-based structure.

    Daunorubicin: Another tetracene derivative used in cancer therapy.

    Mitoxantrone: A synthetic anthraquinone with structural similarities.

Uniqueness

5,12-Dihydroxy-7-methoxy-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid is unique due to its specific functional groups and their positions on the tetracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

5,12-dihydroxy-7-methoxy-6,11-dioxotetracene-2-carboxylic acid

InChI

InChI=1S/C20H12O7/c1-27-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20(25)26)5-6-9(11)16(15)21/h2-7,21,23H,1H3,(H,25,26)

InChI Key

JLYWQGJZHMRTLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4)C(=O)O)C(=C3C2=O)O)O

Origin of Product

United States

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